molecular formula C18H19N3O2 B12579755 (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one CAS No. 269731-84-2

(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one

Cat. No.: B12579755
CAS No.: 269731-84-2
M. Wt: 309.4 g/mol
InChI Key: BKWXADRVJQEKGR-HZPDHXFCSA-N
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Description

(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one typically involves multiple steps, including the formation of the imidazoquinoline core and the introduction of the benzyl, hydroxy, and methylamino groups. Common synthetic routes may involve:

    Formation of the Imidazoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Introduction of the Hydroxy Group: Hydroxylation reactions using oxidizing agents.

    Introduction of the Methylamino Group: Amination reactions using methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, KOH

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the benzyl group could yield a variety of substituted derivatives.

Scientific Research Applications

(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Properties

CAS No.

269731-84-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(9R,10R)-3-benzyl-10-hydroxy-9-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C18H19N3O2/c1-19-16-13-8-5-9-14-17(13)21(11-15(16)22)18(23)20(14)10-12-6-3-2-4-7-12/h2-9,15-16,19,22H,10-11H2,1H3/t15-,16-/m1/s1

InChI Key

BKWXADRVJQEKGR-HZPDHXFCSA-N

Isomeric SMILES

CN[C@H]1[C@@H](CN2C3=C1C=CC=C3N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CNC1C(CN2C3=C1C=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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